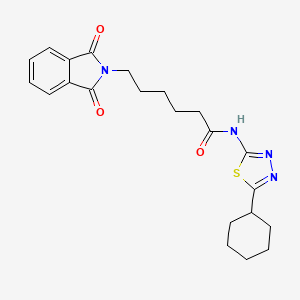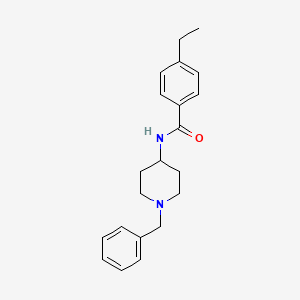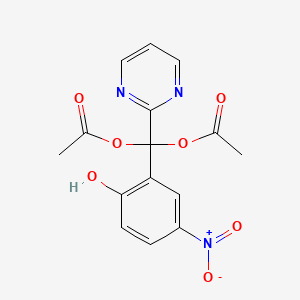
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide" typically involves multi-step organic reactions. Starting materials might include cyclohexyl derivatives and thiadiazole precursors, which are then functionalized with appropriate isoindole units. For instance, Mishra et al. (2016) describe the synthesis of N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives, which could serve as a reference point for the synthesis of structurally related compounds (Mishra et al., 2016).
Scientific Research Applications
Synthesis and Antilipidemic Activity
Research has shown that novel esters containing hexadecyl or cyclohexyl groups and various heterocyclic rings, including thiadiazoles, have been synthesized and tested for antilipidemic activity. These compounds, including the cyclohexyl ester derivatives similar in structure to N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide, have demonstrated significant antihyperlipidemic activity by lowering lipid indices such as cholesterol, LDL-cholesterol, HDL-cholesterol, and serum triglycerides levels in mice (Habib et al., 2000).
Biological Evaluation as Carbonic Anhydrase Inhibitors
A series of compounds containing the thiadiazol moiety has been synthesized and evaluated for their inhibition potential against human carbonic anhydrase isoenzymes. These studies aimed to develop selective inhibitors for various applications, including therapeutic agents. Although the synthesized derivatives showed weak inhibitory potential towards all investigated isoforms, they served as a foundation for further development of potent inhibitors (Mishra et al., 2016).
Fluorescence Properties of Cyclophosphazenes
Compounds containing thiadiazole rings have been synthesized and their fluorescence properties studied. This research opens avenues for the application of such compounds in materials science, particularly in the development of fluorescent materials for various technological applications (Eçik et al., 2017).
Antiviral Activity
Thiadiazole sulfonamides, structurally related to the compound , have been synthesized and tested for their antiviral activities. These studies have highlighted the potential of thiadiazole derivatives as antiviral agents, with some compounds showing significant activity against the tobacco mosaic virus (Chen et al., 2010).
Anticancer Potential
Investigations into the anticancer properties of thiadiazole derivatives have shown promising results, indicating that these compounds can induce growth inhibition and apoptosis in cancer cells. This suggests a potential therapeutic application of thiadiazole-containing compounds in cancer treatment (Sunil et al., 2010).
properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c27-18(23-22-25-24-19(30-22)15-9-3-1-4-10-15)13-5-2-8-14-26-20(28)16-11-6-7-12-17(16)21(26)29/h6-7,11-12,15H,1-5,8-10,13-14H2,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQDCRQSORMVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)
![2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4625946.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B4625966.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)
![10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)
![4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4625982.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4625985.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)

![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626019.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4626031.png)